molecular formula C9H12ClNO2S B1456148 (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1864003-38-2

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B1456148
CAS No.: 1864003-38-2
M. Wt: 233.72 g/mol
InChI Key: GVSBLQBHDFDDJO-LEUCUCNGSA-N
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Description

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of a thiophene ring adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrolidine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to the combination of the thiophene ring and the pyrrolidine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(3R,4R)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBLQBHDFDDJO-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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